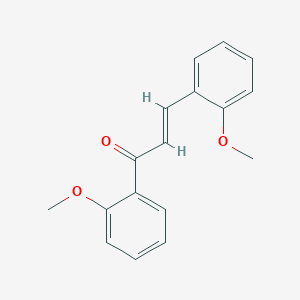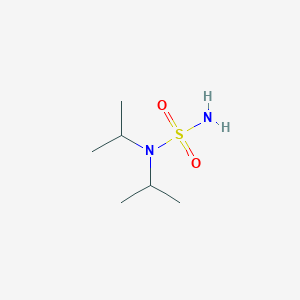
N,N-diisopropylsulfamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Bioengineering and Tissue Engineering
Poly(N-isopropyl acrylamide) (pNIPAM), a closely related compound to N,N-diisopropylsulfamide, has been widely used in bioengineering applications. It's particularly useful for the nondestructive release of biological cells and proteins. pNIPAM substrates assist in various studies such as the extracellular matrix (ECM), cell sheet engineering, tissue transplantation, formation of tumor-like spheroids, and manipulation or deformation of individual cells. These applications have been explored in numerous studies, highlighting the versatility of pNIPAM in bioengineering fields (Cooperstein & Canavan, 2010).
Drug Delivery Systems
Poly(N-isopropyl acrylamide) is also a thermoresponsive polymer extensively investigated for drug delivery applications. The controlled polymerization of N-isopropyl acrylamide (NIPAM), which shares similarities with this compound, allows for the development of drug delivery systems with precise release characteristics. This involves choosing suitable chain transfer agents and initiating species for the polymerization process, which can yield controlled/living polymerizations with significant implications for drug delivery systems (Convertine et al., 2004).
Stimuli-Responsive Bioengineering Materials
The synthesis and application of various stimuli-responsive N-isopropylacrylamide copolymers are significant in modern macromolecular bioengineering and biotechnology. These materials find applications in cell and enzyme immobilization, controlled drug and gene delivery, bioconjugation, and protein dehydration processes. The unique properties and application areas of these bioengineering copolymers, including their reversible phase transitions and hydrogen bonding effects, make them valuable in numerous bioengineering applications (Rzaev et al., 2007).
Cytotoxicity Assessment in Tissue Engineering
In tissue engineering, the cytotoxicity of materials like poly(N-isopropyl acrylamide) is a critical factor. Studies have evaluated the biocompatibility of NIPAM monomer, pNIPAM, and pNIPAM-coated substrates. These assessments are crucial for understanding the potential of these materials in various biomedical applications, especially when using different mammalian cell types (Cooperstein & Canavan, 2013).
Propriétés
IUPAC Name |
2-[propan-2-yl(sulfamoyl)amino]propane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O2S/c1-5(2)8(6(3)4)11(7,9)10/h5-6H,1-4H3,(H2,7,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZYZQPWDHQGHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[4-(Trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3078688.png)
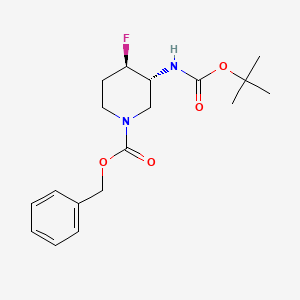
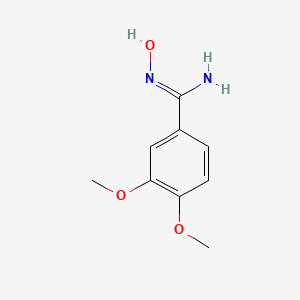

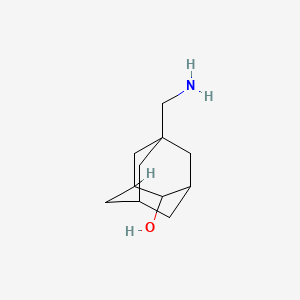
![1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B3078716.png)
![1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B3078726.png)
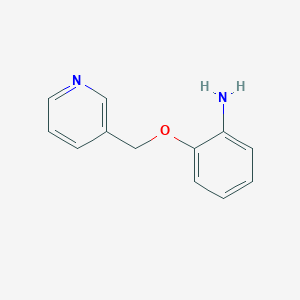
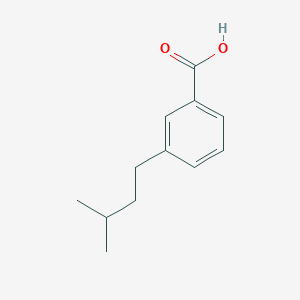


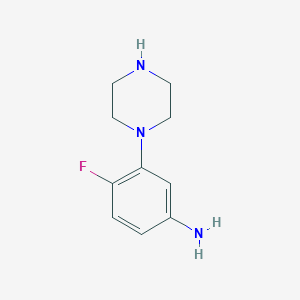
![2-methyl-4-[3-methyl-4-(3-methyl-N-(3-methylphenyl)anilino)phenyl]-N,N-bis(3-methylphenyl)aniline](/img/structure/B3078787.png)
